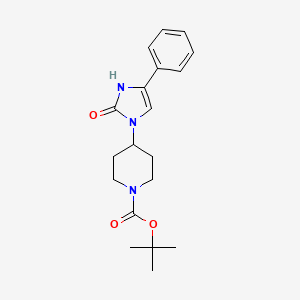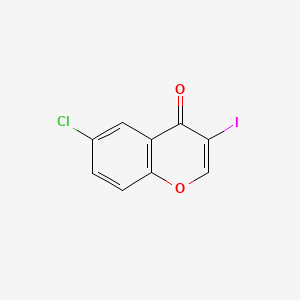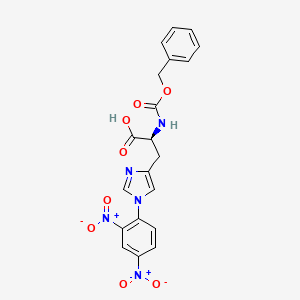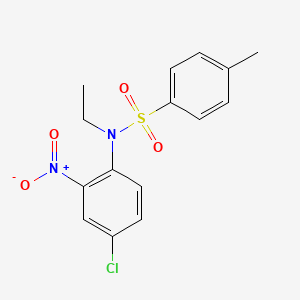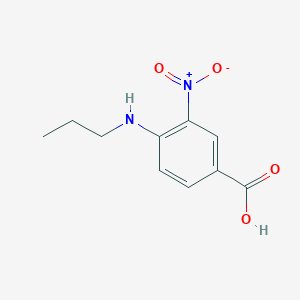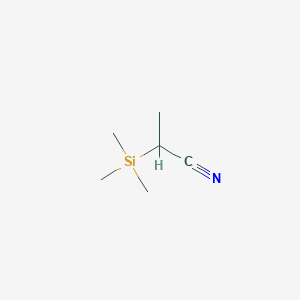
2-Trimethylsilanyl-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylsilanyl-propionitrile is a chemical compound with the CAS Number: 18151-58-1 and a molecular weight of 127.26 . Its IUPAC name is 2-(trimethylsilyl)propanenitrile .
Synthesis Analysis
The synthesis of 2-Trimethylsilanyl-propionitrile involves a reaction with tris(dibenzylideneacetone)dipalladium(0) and zinc(II) fluoride in N,N-dimethyl-formamide at 90℃ for 18 hours .Molecular Structure Analysis
The molecular structure of 2-Trimethylsilanyl-propionitrile contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, and 1 aliphatic nitrile .Chemical Reactions Analysis
2-Trimethylsilanyl-propionitrile has been used as a catalyst in various reactions, including the cyclopropanation of olefins . It has also been involved in the hydrolysis of nitrile compounds in near-critical water .Physical And Chemical Properties Analysis
2-Trimethylsilanyl-propionitrile is a compound with a molecular weight of 127.26 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Organic Synthesis
2-Trimethylsilanyl-propionitrile: is utilized in organic synthesis, particularly in the formation of carbon-silicon bonds . This compound serves as a silylating agent, introducing the trimethylsilyl group into organic molecules. This modification can enhance the stability of sensitive functional groups or serve as a protective group during multi-step synthetic processes. Its role in the synthesis of metal organonitrile complexes, which are valuable in catalysis, is also noteworthy .
Pharmaceutical Research
In pharmaceutical research, 2-Trimethylsilanyl-propionitrile acts as a building block for the synthesis of various drug molecules . Its incorporation into larger molecules can impart desirable properties such as increased lipophilicity or metabolic stability, making it a valuable component in drug design and development.
Material Science
The compound finds applications in material science due to its ability to modify surface properties . It can be used to create hydrophobic coatings or to functionalize surfaces with silicon-containing groups. This can lead to the development of materials with unique properties, such as increased thermal stability or chemical resistance.
Chemical Analysis
2-Trimethylsilanyl-propionitrile: is used in chemical analysis as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in method development.
Agriculture
While direct applications of 2-Trimethylsilanyl-propionitrile in agriculture are not explicitly documented, silicon-based compounds play a significant role in enhancing plant resistance against abiotic and biotic stresses . Silicon is known to fortify plant structures and improve tolerance to various environmental challenges, indirectly suggesting potential agricultural applications for silicon-containing compounds like 2-Trimethylsilanyl-propionitrile.
Environmental Applications
Silicon compounds are increasingly being studied for their role in environmental applications, such as pollution control and sustainable resource management . While specific uses of 2-Trimethylsilanyl-propionitrile in this field are not detailed, its silicon content could imply potential utility in environmental remediation or as a component in the synthesis of environmentally friendly materials.
Propiedades
IUPAC Name |
2-trimethylsilylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-6(5-7)8(2,3)4/h6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISPPBDNOQXVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473370 |
Source


|
| Record name | Propanenitrile, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilanyl-propionitrile | |
CAS RN |
18151-58-1 |
Source


|
| Record name | 2-(Trimethylsilyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
